1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile is a bicyclic heterocyclic compound that exhibits significant biological and pharmacological properties. Its structure integrates a pyrazole and pyridine ring, making it a valuable target in medicinal chemistry. The compound's unique configuration allows for diverse substituent modifications, enhancing its potential applications in drug development.
This compound can be synthesized through various methods, including multi-component reactions and microwave-assisted techniques. The synthesis often involves starting materials such as aromatic aldehydes, cyanoacetate derivatives, and hydrazines, which are reacted under specific conditions to yield the desired product.
1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile belongs to the class of pyrazolo[3,4-b]pyridines. These compounds have garnered attention due to their biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
The synthesis of 1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile can be achieved through several methodologies:
The synthesis typically requires careful control of temperature and reaction time. For example, a study demonstrated optimal conditions at 110 °C under solvent-free conditions using specific catalysts like UiO-66-NH2/TCT/2-amino-Py@Cu(OAc)2 . Reaction times may vary but are often completed within hours.
The molecular structure of 1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile features:
The molecular formula is , with a molecular weight of approximately 162.16 g/mol. The compound's structural characteristics lead to unique electronic properties conducive to various chemical interactions.
1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile participates in several chemical reactions:
Reactions involving this compound often require specific conditions such as temperature control and the presence of catalysts to facilitate the transformation processes efficiently.
The mechanism by which 1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile exerts its biological effects is not fully elucidated but involves interactions with various molecular targets:
Quantitative studies have demonstrated that modifications on the pyrazolo[3,4-b]pyridine scaffold can significantly enhance potency against specific biological targets.
1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile is primarily utilized in medicinal chemistry for:
Pyrazolo[3,4-b]pyridines belong to the bicyclic 5-6 fused heterocycle family, where a pyrazole ring (positions 1-2, N-N) fuses with a pyridine ring (positions 3-4, C-C) at bonds b of the pyridine. This fusion generates two possible tautomers: the thermodynamically stable 1H-tautomer (pyrazole N1-H) and the less stable 2H-tautomer (pyridine N-H). For 1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile (C~7~H~4~N~4~, MW 144.13 g/mol), the carbonitrile group at position 5 enhances its dipole moment (predicted: 4.5 Debye) and influences aromaticity. AM1 calculations confirm the 1H-tautomer is more stable by 37.03 kJ/mol (9 kcal/mol) due to uninterrupted π-electron delocalization across both rings [2]. Its systematic name follows IUPAC fusion rules, while common names include "5-cyanopyrazolo[3,4-b]pyridine." Key identifiers:
Position | Most Common Substituent | Prevalence (%) | Representative Example |
---|---|---|---|
N1 | Methyl | 31.78 | 1-Methyl derivatives [2] |
N1 | H (unsubstituted) | 19.70 | Parent scaffold [2] |
C3 | Methyl | 46.77 | 3-Methyl analogs [2] |
C5 | Cyano | <5 (specialized) | 1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile [3] [5] |
The first pyrazolo[3,4-b]pyridine (R~3~ = Ph) was synthesized by Ortoleva (1908) via iodine-mediated cyclization of diphenylhydrazone and pyridine [2]. Bülow (1911) expanded this by condensing 1-phenyl-3-methyl-5-aminopyrazole with 1,3-diketones—a strategy still employed today. By 2022, over 300,000 unique 1H-pyrazolo[3,4-b]pyridines had been documented (~5,500 references, 2,400 patents), driven by their structural mimicry of purines (adenine/guanine) [2]. Key milestones include:
This scaffold exhibits distinct electronic and steric features due to its electron-withdrawing cyano group and nitrogen-rich core:
¹³C: δ 115–120 (C≡N), 144–152 (pyridine C), 110–140 (pyrazole C) [7]
Table 2: Experimental vs. Calculated Spectral Data for 1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile [3] [7]
Spectrum Type | Key Experimental Signal | Theoretical (B3LYP/6-311G(d,p)) | Assignment |
---|---|---|---|
¹H NMR (400 MHz) | δ 8.67 (s, 1H) | δ 8.71 (s, 1H) | H4 pyridine |
¹³C NMR (101 MHz) | δ 117.4 (C) | δ 118.1 (C) | C≡N carbon |
FT-IR | 2,240 cm⁻¹ | 2,255 cm⁻¹ | C≡N stretch |
Reactivity Hotspots:
C3/C6 positions are electrophilic sites for cross-coupling (e.g., Suzuki, Buchwald-Hartwig) [7].
Compound Names in Article:
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3